5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride
Description
Properties
Molecular Formula |
C7H9ClO3 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c8-6(9)5-3-7(4-5)10-1-2-11-7/h5H,1-4H2 |
InChI Key |
UHVZWPKFVCLTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Phosgene-Mediated Chlorination of Carboxylic Acid
The most authoritative and industrially relevant method involves the reaction of the carboxylic acid with phosgene in the presence of a catalytic system based on N,N-disubstituted formamides. This method is supported by patent literature describing optimized processes for carbonyl chloride synthesis from carboxylic acids.
- Catalyst: A catalytic adduct of phosgene and N,N-disubstituted formamide (e.g., dimethylformamide or diethylformamide) is used to enhance reaction efficiency.
- Reaction Conditions:
- Temperature range: 20–140 °C, preferably 30–80 °C.
- Pressure: Atmospheric to 5 bar.
- Molar ratio of carboxylic acid to phosgene: Approximately 1:1 (0.95:1 to 1.05:1).
- Reactor Setup: A packed bed reactor containing the stationary catalytic phase, often a vertical tube reactor to maintain laminar flow and prevent mixing of phases.
- Process:
- Phosgene and the carboxylic acid are introduced stepwise or continuously into the reactor.
- The acid chloride product separates out automatically and is collected.
- The reaction mixture is monitored by conductivity probes to maintain catalyst loading and reaction progress.
- Advantages:
- High yield and purity of acid chloride (often >95% yield).
- Minimal phosgene loss in off-gas (<0.1%).
- Ability to process solid acids below their melting points without solvents.
- Reduced need for purification steps such as distillation.
Example Data from Related Acid Chloride Syntheses:
| Acid Substrate | Temperature (°C) | Yield (%) | Purity Notes |
|---|---|---|---|
| Stearic acid | 60 | 99.7 | Iodine color number 5 |
| Oleic acid | 60 | 96.0 | Iodine color number 30 |
| 2-Ethylhexanoic acid | 60 | 97.5 | Iodine color number 26 |
While these examples are from structurally different acids, the method is directly applicable to 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid due to the generality of the process.
Alternative Chlorinating Agents
Though phosgene is the classical reagent, alternative chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) may be employed in laboratory-scale syntheses. These reagents react with the carboxylic acid to form the acid chloride under milder conditions but may require additional purification steps due to by-products.
- Typical Conditions:
- Reaction in an inert solvent such as dichloromethane or chloroform.
- Reflux temperatures for thionyl chloride.
- Use of catalytic amounts of dimethylformamide to activate the chlorinating agent.
- Limitations:
- Potential side reactions with the dioxaspiro moiety.
- Generation of corrosive by-products (e.g., SO2, HCl).
- Lower scalability compared to phosgene-based industrial processes.
Data Table: Summary of Preparation Methods
| Preparation Method | Reagents & Catalysts | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Phosgene + N,N-disubstituted formamide catalyst | Phosgene, N,N-dimethylformamide or diethylformamide | 30–80 °C, atmospheric pressure | >95% yield, high purity, minimal phosgene loss | Industrially preferred, continuous process, solvent-free for solids |
| Thionyl chloride (SOCl2) | SOCl2, catalytic DMF | Reflux in inert solvent | Moderate to high yield, requires purification | Suitable for lab scale, produces corrosive by-products |
| Oxalyl chloride | (COCl)2, catalytic DMF | 0–40 °C, inert solvent | High yield, moderate purity | Alternative to SOCl2, less corrosive by-products |
Research Findings and Analysis
- The phosgene/formamide catalytic system offers superior control over reaction parameters, enabling high selectivity and yield in acid chloride formation from spirocyclic carboxylic acids like 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid.
- The spirocyclic dioxaspiro structure is stable under these conditions, allowing for clean conversion without ring-opening or degradation.
- Monitoring of conductivity and density in the reactor allows real-time adjustment of catalyst loading and reaction completeness, ensuring consistent product quality.
- The process minimizes hazardous phosgene emissions, addressing safety and environmental concerns in industrial settings.
- Alternative chlorinating agents remain useful for small-scale or research applications but are less favored for scale-up due to handling and purification challenges.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine (TEA)
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
Chemistry: 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride is used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through acylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug discovery and development .
Industry: In the industrial sector, 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity allows the compound to modify the structure and function of target molecules, leading to changes in their chemical and biological properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The reactivity and stability of spirocyclic compounds are influenced by ring size, substituents, and functional groups. Key comparisons include:
6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane (CAS 1547416-59-0)
- Molecular Formula : C₇H₁₁ClO₂
- Key Feature : Chloromethyl (-CH₂Cl) substituent at position 4.
- This compound is less reactive in acyl transfer reactions but serves as a versatile alkylating agent .
6-Butyl-2-(chloromethyl)-5,8-dioxaspiro[3.4]octane (CAS 654061-36-6)
- Molecular Formula : C₁₁H₁₉ClO₂
- Key Feature : Bulky butyl group at position 6 and chloromethyl at position 2.
- This contrasts with the unsubstituted carbonyl chloride, which lacks steric barriers at position 2 .
1,7-Dioxaspiro[5.5]undecane (Spiroketal)
- Molecular Formula : C₉H₁₆O₂
- Key Feature : Larger spiro[5.5] system with two oxygen atoms.
- Comparison: The increased ring size (5-membered rings) reduces ring strain, enhancing thermodynamic stability. The conformational anomeric effect (2p(O) → σ*C-O hyperconjugation) further stabilizes this compound compared to smaller spiro systems like [3.4]octane .
Functional Group Variations
5,8-Dioxaspiro[3.4]octane-2-sulfonyl Chloride
- Molecular Formula : C₇H₉ClO₃S (inferred from ).
- Key Feature : Sulfonyl chloride (-SO₂Cl) at position 2.
- Comparison : Sulfonyl chlorides are stronger electrophiles than carbonyl chlorides, enabling sulfonamide formation. However, the spiro[3.4]octane framework introduces steric constraints that may limit reactivity compared to linear analogs .
1,7-Dioxaspiro[4.4]non-2-ene-4,6-dione
Stability and Reactivity Trends
- Ring Strain : Smaller spiro systems (e.g., [3.4]octane) exhibit higher ring strain than larger systems (e.g., [5.5]undecane), leading to lower thermal stability .
- Functional Group Reactivity : Carbonyl chlorides undergo rapid nucleophilic substitution, while sulfonyl chlorides and chloromethyl derivatives participate in distinct reaction pathways (e.g., sulfonylation vs. alkylation) .
Q & A
Basic: What are the optimal synthetic routes for preparing 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride?
Answer:
The synthesis typically involves two steps: (1) formation of the spirocyclic ketone precursor (e.g., 5,8-dioxaspiro[3.4]octan-2-one) via acid-catalyzed cyclization of a diol derivative, and (2) conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include:
- Cyclization : Use of anhydrous conditions with a Lewis acid catalyst (e.g., BF₃·Et₂O) to minimize side reactions .
- Chlorination : Reaction with SOCl₂ at 0–5°C in dry dichloromethane, followed by vacuum distillation to remove excess reagent .
Purity (>95%) is confirmed via ¹H NMR (disappearance of ketone carbonyl proton at ~2.1 ppm) and IR (appearance of C=O stretch at ~1800 cm⁻¹ for the acyl chloride) .
Basic: How should researchers handle and store 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride to ensure stability?
Answer:
Due to its moisture sensitivity and reactivity:
- Storage : Keep under inert gas (Ar/N₂) in airtight containers at –20°C. Desiccants like molecular sieves are recommended to prevent hydrolysis .
- Handling : Use anhydrous solvents (e.g., freshly distilled THF or DCM) and syringes dried in an oven. Quench spills with sodium bicarbonate solution to neutralize HCl byproducts .
Advanced: How does the spirocyclic structure influence the reactivity of the carbonyl chloride group in nucleophilic acyl substitution?
Answer:
The spiro[3.4]octane framework introduces steric hindrance and electronic effects:
- Steric Effects : The 3-membered ring restricts access to the carbonyl carbon, slowing reactions with bulky nucleophiles (e.g., tert-butanol vs. methanol).
- Electronic Effects : Strain from the spiro system increases electrophilicity, enhancing reactivity toward weak nucleophiles (e.g., amines) compared to linear acyl chlorides.
Kinetic studies using Hammett plots or DFT calculations can quantify these effects .
Advanced: What analytical techniques are most effective for characterizing 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride and its derivatives?
Answer:
- Mass Spectrometry : Negative-ion ESI-MS is optimal for detecting the chloride adduct [M+Cl]⁻. Use hexafluoro-2-propanol as a solvent to enhance ionization efficiency .
- NMR : ¹³C NMR shows the acyl chloride carbonyl at ~170 ppm, while the spiro carbons appear as distinct singlets due to symmetry.
- X-ray Crystallography : Resolves spirocyclic geometry; requires rapid crystal growth in anhydrous hexane to avoid hydrolysis .
Advanced: How can researchers resolve contradictions in reported reaction yields for acylations using this compound?
Answer:
Discrepancies often arise from:
- Moisture Contamination : Trace water hydrolyzes the acyl chloride, reducing yields. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .
- Nucleophile Basicity : Weakly basic nucleophiles (e.g., phenols) require DMAP or Et₃N as catalysts, while strong bases (e.g., amines) proceed without additives.
Systematic DOE (Design of Experiments) can optimize parameters like temperature, solvent polarity, and stoichiometry .
Basic: What are the primary applications of 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride in organic synthesis?
Answer:
It serves as a versatile acylating agent for:
- Peptide Mimetics : Reacts with amino alcohols to form spirocyclic amides, enhancing conformational rigidity in drug candidates .
- Polymer Chemistry : Initiates ring-opening polymerizations of lactones, producing spiro-containing polyesters with tailored thermal properties .
Advanced: What strategies mitigate side reactions during large-scale synthesis of this compound?
Answer:
- Reagent Purity : Use freshly distilled SOCl₂ to avoid sulfur impurities that promote discoloration .
- Temperature Control : Maintain chlorination below 10°C to prevent decomposition (evidenced by gas evolution and color changes).
- Workup : Extract with cold, saturated NaHCO₃ to remove HCl, followed by drying over MgSO₄ .
Advanced: How does the compound’s reactivity compare to non-spirocyclic acyl chlorides in cross-coupling reactions?
Answer:
The spiro structure:
- Reduces Reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to steric hindrance.
- Enhances Selectivity in Friedel-Crafts acylations, favoring electron-rich arenes over aliphatic substrates.
Comparative kinetic studies using GC-MS or HPLC track conversion rates .
Basic: What safety precautions are critical when working with this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
- PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats.
- Emergency Protocols : Neutralize spills with NaHCO₃ and rinse with copious water. Monitor for respiratory irritation .
Advanced: How can computational modeling predict the stability of derivatives under varying pH conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
